molecular formula C14H13NO3 B2982201 2-Benzyloxy-1-methyl-4-nitro-benzene CAS No. 219492-11-2

2-Benzyloxy-1-methyl-4-nitro-benzene

Cat. No.: B2982201
CAS No.: 219492-11-2
M. Wt: 243.262
InChI Key: AZKRZTZMYWCUTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyloxy-1-methyl-4-nitro-benzene can be synthesized through several methods. One common synthetic route involves the nitration of 2-benzyloxy-1-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration of reagents, and reaction time .

Mechanism of Action

The mechanism of action of 2-benzyloxy-1-methyl-4-nitro-benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the benzyloxy and methyl groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-1-methyl-4-nitro-benzene is unique due to the presence of both a benzyloxy group and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .

Properties

IUPAC Name

1-methyl-4-nitro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKRZTZMYWCUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of 2-methyl-5-nitrophenol (2.0 g, 13 mmol) and sodium carbonate (1.94 g, 18.3 mmol) in acetone was added benzyl bromide (1.7 mL, 14 mmol). The mixture was heated to reflux for 24 h, cooled, filtered, and the solid washed with acetone. The filtrate and acetone washings were combined and concentrated in vacuo. Recrystallization from ether/hexanes gave 1.06 g (33%) of the title product as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
33%

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